Cetrotide

Description

Properties

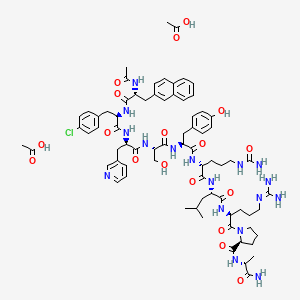

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPVYWHLQLAXFT-SMCUOGPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100ClN17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1551.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130143-01-0, 145672-81-7 | |

| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 130143-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetrotide's Mechanism of Action in Pituitary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Cetrotide (cetrorelix acetate) on pituitary gonadotroph cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive medicine and oncology. This document details the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

This compound is a synthetic decapeptide that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] The primary site of action is the gonadotroph cells within the anterior pituitary gland.[1] In the physiological state, the pulsatile secretion of GnRH from the hypothalamus stimulates GnRH receptors on these cells, triggering the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]

This compound competitively binds to these GnRH receptors without activating them.[1][4] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[3][5][6] This immediate onset of action is a key characteristic of GnRH antagonists like this compound, distinguishing them from GnRH agonists which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[6][7] The suppressive effect of this compound is more pronounced on LH than on FSH.[5][8]

Quantitative Analysis of this compound's Interaction with the GnRH Receptor

The potency of this compound is quantified by its high binding affinity for the GnRH receptor. In vitro studies have established the following key metrics:

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 0.202 nM | [1] |

| Inhibitory Constant (Ki) | Not explicitly found | |

| Half-maximal Inhibitory Concentration (IC50) | 1.21 nM | [1] |

A comparative analysis of the in vitro potency of various GnRH antagonists reveals this compound's high affinity:

| Antagonist | Type | Potency (IC50/Kd) | Reference |

| Cetrorelix | Peptide | IC50: 1.21 nM | [1] |

| Elagolix | Non-peptide | Kd: 54 pM | [1] |

| Relugolix | Non-peptide | IC50: 0.33 nM | [1] |

| Linzagolix | Non-peptide | IC50: 36.7 nM | [1] |

Downstream Signaling Pathways Modulated by this compound

The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein.[9] This initiates a signaling cascade that this compound effectively blocks.

The key steps in the GnRH signaling pathway that are inhibited by this compound are:

-

Activation of Phospholipase C (PLC): Activated Gαq/11 stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.[9]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.

-

MAPK Cascade Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are activated.[9]

-

Gonadotropin Gene Transcription and Secretion: The culmination of this signaling cascade is the transcription of the common α-subunit and the specific β-subunits of LH and FSH, followed by their secretion.

By competitively inhibiting the initial step of GnRH binding, this compound prevents the entire downstream cascade, resulting in the suppression of LH and FSH production and release.

Dose-Dependent Suppression of LH and FSH: A Summary of Clinical Data

Clinical studies in healthy women have demonstrated a clear dose-dependent suppression of LH and FSH following subcutaneous administration of this compound.

| Dose | Study Population | Key Findings on LH and FSH Suppression | Reference |

| 0.2 mg daily | 45 patients undergoing controlled ovarian hyperstimulation | Statistically significant decrease in serum LH level one day after the first injection and on the day of hCG administration. No premature LH surges occurred. | [10] |

| 0.25 mg daily | 26 patients undergoing ovarian stimulation | Effective prevention of premature LH surge. | [11] |

| 0.25, 0.5, 1.0 mg single and multiple doses | 36 healthy female volunteers | Dose-dependent suppression of LH and FSH. After multiple doses, ovulation was delayed for 5, 10, and 13 days in the 0.25, 0.50, and 1.00 mg dose groups, respectively. | [9] |

| 2 mg vs 3 mg single dose | 65 patients undergoing ovarian stimulation | Both doses successfully prevented LH surges for at least 3 days. The 2 mg group showed a shorter duration of LH suppression. | [12] |

| 2, 5, 10 mg daily for 8 days | 16 healthy male volunteers | Significant suppression of LH and testosterone in all treatment groups. 10 mg daily consistently suppressed LH and testosterone. FSH was also significantly suppressed in the 10 mg group. | [4] |

| 1, 3, 5 mg single dose | 36 healthy female volunteers | Mean shift in LH surge was 4.1, 7.5, and 9.3 days with the 1, 3, and 5 mg doses, respectively. IC50 for LH suppression was 3.6 ng/mL, and for FSH suppression was 7.25 ng/mL. | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

-

Receptor Source: Membrane preparations from cell lines expressing the GnRH receptor, such as mouse pituitary gonadotrope-derived αT3-1 or LβT2 cells, or commercially available membrane preparations.[4][14]

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Buserelin).

-

Unlabeled Competitor: this compound acetate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8][15]

-

Instrumentation: Cell harvester and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing GnRH receptors in a lysis buffer and pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[10][16]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled GnRH agonist).[16]

-

Incubation: Incubate the plate at room temperature or 4°C for 60-120 minutes to allow the binding to reach equilibrium.[15]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot this against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration ([Ca2+]i) in pituitary gonadotrophs.

Materials and Reagents:

-

Cells: Primary pituitary cells or GnRH receptor-expressing cell lines (e.g., αT3-1, LβT2) plated on glass coverslips.[4][14]

-

Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).[17]

-

Buffers: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.

-

Reagents: GnRH agonist (e.g., Buserelin), this compound, Pluronic F-127, and Probenecid.[17]

-

Instrumentation: Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

Protocol:

-

Cell Loading with Fura-2 AM:

-

Prepare a Fura-2 AM stock solution in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. The loading buffer may also contain Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and Probenecid (1 mM) to inhibit dye extrusion.[17]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[18]

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Record baseline [Ca2+]i by alternately exciting the cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with a desired concentration of this compound for a short period.

-

Stimulate the cells with a GnRH agonist and record the change in the F340/F380 ratio.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time.

-

Compare the magnitude and kinetics of the GnRH-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.

-

Western Blot Analysis of ERK1/2 Phosphorylation

This assay is used to determine the effect of this compound on the GnRH-induced phosphorylation of downstream signaling proteins, such as ERK1/2, in pituitary cells.

Materials and Reagents:

-

Cells: GnRH receptor-expressing cell lines (e.g., αT3-1, LβT2).[4][14]

-

Reagents: GnRH agonist, this compound, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

-

Primary antibody against total ERK1/2 (as a loading control).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Instrumentation: SDS-PAGE and Western blotting equipment, and a chemiluminescence detection system.

Protocol:

-

Cell Treatment:

-

Culture GnRH receptor-expressing cells to near confluence.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-incubate the cells with or without this compound for a specified time.

-

Stimulate the cells with a GnRH agonist for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal and compare the levels of ERK1/2 phosphorylation between different treatment conditions.

-

Conclusion

This compound exerts its therapeutic effect through a well-defined mechanism of competitive antagonism at the GnRH receptor in pituitary gonadotroph cells. This high-affinity binding effectively blocks the downstream Gαq/11-PLC-MAPK signaling cascade, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the discovery and development of novel GnRH receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. medium.com [medium.com]

- 4. academic.oup.com [academic.oup.com]

- 5. GnRH Antibodies | Antibodies.com [antibodies.com]

- 6. 2.8 Gnrh treatment of primary pituitary cell culture [bio-protocol.org]

- 7. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell-based models to study GnRH neuron physiology - MedCrave online [medcraveonline.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. biocompare.com [biocompare.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. hellobio.com [hellobio.com]

A Technical Guide to the Discovery and Development of Cetrorelix

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetrorelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. Its development marked a significant advancement in reproductive medicine, particularly in assisted reproductive technologies (ART). By competitively blocking GnRH receptors in the pituitary gland, cetrorelix provides rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preventing premature ovulation during controlled ovarian stimulation. This guide provides an in-depth overview of the history, development, and mechanism of action of cetrorelix, including quantitative data, experimental protocols, and key signaling pathways.

Introduction: The Need for a GnRH Antagonist

The journey to cetrorelix began with the elucidation of the structure of GnRH in 1971.[1] This discovery paved the way for the development of GnRH agonists. However, GnRH agonists cause an initial "flare-up" of LH and FSH before inducing pituitary desensitization. This initial surge can be problematic in certain clinical situations. This limitation highlighted the need for a GnRH antagonist that could achieve immediate and reversible suppression of gonadotropins without an initial stimulatory effect.[2][3]

Discovery and Synthesis

Cetrorelix was the first "third-generation" GnRH antagonist to be approved in the European Union in 1999 for use in controlled ovarian stimulation.[1][4] It is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-D-Cit-L-Tyr-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.

The synthesis of cetrorelix is a complex process, typically achieved through solid-phase peptide synthesis (SPPS).[5][6][7]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Cetrorelix

A common approach for the synthesis of cetrorelix involves the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[5][6]

-

Resin Preparation: An amino resin, such as Rink Amide AM resin, serves as the solid support.[5]

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the resin. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. A coupling agent (e.g., HATU) and a base are used to facilitate the formation of the peptide bond.[5]

-

Acetylation: After the final amino acid is coupled, the N-terminus is acetylated.[8]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][9]

Mechanism of Action and Signaling Pathway

Cetrorelix functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[10][11][12] By binding to the GnRHR, cetrorelix prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[10][11][13] This results in a rapid, dose-dependent, and reversible suppression of gonadotropin secretion.[1][12]

The GnRH receptor primarily signals through the Gq/11 protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately leading to gonadotropin release and gene expression.[14][15] Cetrorelix blocks the initiation of this cascade.

Caption: GnRH Receptor Signaling and Cetrorelix Inhibition.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of cetrorelix in various animal models, including rats and monkeys, demonstrated its potent and dose-dependent suppression of gonadotropins.[16] These studies were crucial in establishing the initial safety and efficacy profile of the drug.

Clinical Trials

Cetrorelix has been the subject of numerous clinical trials, primarily for its use in ART.[17] Phase II and III trials have consistently shown that cetrorelix is effective in preventing premature LH surges in women undergoing controlled ovarian stimulation.[2][3]

Table 1: Pharmacokinetic Properties of Cetrorelix

| Parameter | Value | Reference |

| Administration | Subcutaneous injection | [10] |

| Time to Maximum Plasma Concentration | 1-2 hours | [1] |

| Elimination Half-life (single dose) | Approximately 30 hours | [1] |

| Protein Binding | ~86% | [10] |

| Metabolism | Metabolized by peptidases | [10] |

| Excretion | Primarily via urine and feces | [10] |

Table 2: Clinical Efficacy of Cetrorelix in Controlled Ovarian Stimulation (vs. GnRH Agonist)

| Outcome | Cetrorelix | GnRH Agonist | Reference |

| Prevention of Premature LH Surge | Effective | Effective | [1] |

| Duration of Gonadotropin Stimulation | Shorter | Longer | [2][3] |

| Total Gonadotropin Dose | Lower | Higher | [2][3] |

| Incidence of Ovarian Hyperstimulation Syndrome (OHSS) | Lower | Higher | [2][3] |

| Live Birth Rates | Similar | Similar | [2][3] |

Application in Assisted Reproductive Technology (ART)

Cetrorelix is a key component of the "antagonist protocol" in controlled ovarian stimulation for in vitro fertilization (IVF).[18][19]

Experimental Protocol: GnRH Antagonist Protocol in Controlled Ovarian Stimulation

-

Ovarian Stimulation: Gonadotropin (FSH or hMG) administration is initiated on day 2 or 3 of the menstrual cycle to stimulate follicular growth.[12]

-

Cetrorelix Administration: Daily subcutaneous injections of cetrorelix (typically 0.25 mg) are started on day 5 or 6 of stimulation, or when the lead follicle reaches a certain size (flexible protocol).[10][20][21]

-

Monitoring: Follicular development is monitored via ultrasound and serum estradiol levels.

-

Triggering of Ovulation: Once follicles reach maturity, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.

-

Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the trigger injection.

Caption: Cetrorelix-based ART Workflow.

Other Therapeutic Indications and Future Directions

While the primary indication for cetrorelix is in ART, it has also been investigated for other hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers like breast and prostate cancer.[1][13][22] More recently, studies have explored its potential role in managing epithelial ovarian cancer by promoting apoptosis.[23]

Conclusion

The development of cetrorelix represents a pivotal achievement in reproductive endocrinology. Its ability to provide rapid, effective, and reversible suppression of gonadotropins has led to more patient-friendly and safer protocols in assisted reproduction. Ongoing research continues to explore the full therapeutic potential of this GnRH antagonist in a broader range of clinical applications.

References

- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]

- 7. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]

- 8. CN104086632A - Method for preparing cetrorelix - Google Patents [patents.google.com]

- 9. Cetrorelix patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Cetrorelix - Wikipedia [en.wikipedia.org]

- 14. KEGG PATHWAY: map04912 [genome.jp]

- 15. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Ovarian Stimulation Protocols — IVF Resources [ivfresources.org]

- 19. Controlled ovarian stimulation protocols for assisted reproduction: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lirias.kuleuven.be [lirias.kuleuven.be]

- 22. Cetrorelix - Tulane University - AdisInsight [adisinsight.springer.com]

- 23. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]

Cetrorelix Signaling Pathway in Gonadotrophs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is a synthetic decapeptide widely utilized in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges.[2] This guide provides a comprehensive technical overview of the Cetrorelix signaling pathway in pituitary gonadotrophs. It details the molecular mechanism of action, downstream signaling cascades, quantitative effects on hormone secretion, and methodologies for relevant in vitro and in vivo studies.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Cetrorelix functions by competitively binding to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland.[1][3] This binding action physically blocks the endogenous GnRH from interacting with its receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to the synthesis and secretion of the gonadotropins, LH and follicle-stimulating hormone (FSH).[1][4] Unlike GnRH agonists that induce an initial "flare-up" of gonadotropin release, Cetrorelix provides immediate and reversible suppression.[2]

The binding affinity of Cetrorelix for the human GnRH receptor is significantly high, with a reported inhibitory concentration (IC50) of 1.21 nM. The binding affinity is approximately 20 times greater than that of native GnRH.[5] This high affinity ensures a potent and rapid onset of action.

The GnRH Receptor Signaling Cascade and its Inhibition by Cetrorelix

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to the Gαq/11 G-protein.[6][7] This initiates a well-defined signaling pathway that is effectively blocked by Cetrorelix.

Phospholipase C Activation and Second Messenger Generation

Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] This leads to a rapid and transient increase in cytosolic Ca2+ concentration, a critical signal for gonadotropin secretion.[6]

Protein Kinase C Activation

DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6] Activated PKC phosphorylates a variety of downstream target proteins, playing a crucial role in both the synthesis and secretion of LH and FSH.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are activated.[1][6] The ERK pathway is involved in the regulation of gonadotropin subunit gene expression.

By competitively inhibiting the initial binding of GnRH to its receptor, Cetrorelix effectively prevents the activation of this entire signaling cascade, leading to a rapid and dose-dependent suppression of LH and FSH release.

Data Presentation: Quantitative Effects of Cetrorelix

The administration of Cetrorelix results in a significant and dose-dependent suppression of gonadotropin and sex steroid levels. The following tables summarize key quantitative data from clinical studies.

| Parameter | Value | Reference |

| IC50 for GnRH Receptor Binding | 1.21 nM | |

| IC50 for LH Suppression | 0.73 ng/mL | |

| IC50 for FSH Suppression | 7.25 ng/mL | [8] |

| Dose | Effect on LH Levels | Effect on FSH Levels | Study Population | Reference |

| 0.25 mg/day (multiple doses) | Effective prevention of premature LH surges | Less pronounced suppression compared to LH | Women undergoing controlled ovarian stimulation | [9] |

| 1.0 mg, 2.0 mg, 5.0 mg (single doses) | Dose-dependent suppression of LH | Suppression did not reach statistical significance | Normal men | [9] |

| 2 mg, 5 mg, 10 mg (daily for 8 days) | Dose-dependent suppression of LH | Significant suppression with 10 mg dose | Normal men | [10] |

| 3.0 mg (single dose) | Nadir at +12h, rebound at +96h | Nadir at +24h, recovery at +48h | Healthy women | [11] |

| Dose | Effect on Estradiol (E2) Levels | Effect on Progesterone (P4) Levels | Study Population | Reference |

| 3.0 mg (single dose) | Nadir at +24h, recovery at +72h | Not significantly affected | Healthy women | [11] |

| 0.25, 0.50, 1.00 mg (multiple doses) | Dose-dependent suppression | Suppressed, with a nadir at 6–12 h after administration | Healthy female volunteers | [12] |

| 2.5 mg (single dose) | Rise, plateau, or drop observed, with no correlation to clinical outcome | Not significantly different between E2 response groups | Women undergoing ICSI cycles | [5] |

Mandatory Visualizations

Cetrorelix Signaling Pathway in Gonadotrophs

Caption: Cetrorelix competitively inhibits the GnRH receptor, blocking the downstream signaling cascade.

Experimental Workflow for Assessing Cetrorelix Activity

Caption: Workflow for evaluating the in vitro and in vivo effects of Cetrorelix.

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

Objective: To determine the binding affinity (Ki) of Cetrorelix for the GnRH receptor.

Materials:

-

Gonadotroph cell line (e.g., LβT2) or pituitary membrane preparation

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin)

-

Unlabeled Cetrorelix

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize pituitary tissue or gonadotroph cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled Cetrorelix.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Cetrorelix. Calculate the IC50 value (the concentration of Cetrorelix that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of Cetrorelix on GnRH-induced intracellular calcium mobilization.

Materials:

-

Gonadotroph cell line (e.g., LβT2)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

-

GnRH agonist

-

Cetrorelix

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Protocol:

-

Cell Seeding: Seed gonadotroph cells onto a 96-well plate or glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Pre-treatment: Incubate the cells with varying concentrations of Cetrorelix for a specified time.

-

Stimulation: Add a GnRH agonist to the wells and immediately begin measuring fluorescence.

-

Data Acquisition: Record fluorescence intensity over time using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, measure emission at two different excitation wavelengths.

-

Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity over time. Compare the GnRH-induced calcium response in the presence and absence of Cetrorelix to determine its inhibitory effect.

Enzyme-Linked Immunosorbent Assay (ELISA) for LH and FSH

Objective: To quantify the concentration of LH and FSH in cell culture supernatant or serum samples following Cetrorelix treatment.

Materials:

-

Commercially available human LH or FSH ELISA kit (containing coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)

-

Cell culture supernatant or serum samples

-

Microplate reader

Protocol:

-

Sample and Standard Preparation: Prepare serial dilutions of the provided hormone standards. Dilute samples as necessary.

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow the hormone to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody, which binds to a different epitope on the hormone.

-

Wash the wells.

-

Add the enzyme-conjugated secondary antibody that binds to the detection antibody.

-

Wash the wells.

-

Add the substrate solution, which will be converted by the enzyme to produce a colored product.

-

Stop the reaction with the stop solution.

-

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of LH or FSH in the samples by interpolating their absorbance values on the standard curve.

Western Blot for MAPK/ERK Phosphorylation

Objective: To assess the effect of Cetrorelix on GnRH-induced phosphorylation of ERK in gonadotrophs.

Materials:

-

Gonadotroph cell line (e.g., LβT2)

-

GnRH agonist

-

Cetrorelix

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Culture gonadotroph cells and treat with a GnRH agonist in the presence or absence of Cetrorelix for a specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody against total ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK to determine the effect of Cetrorelix on GnRH-induced ERK phosphorylation.

Conclusion

Cetrorelix exerts its profound and reversible inhibitory effect on gonadotropin secretion through competitive antagonism of the GnRH receptor in pituitary gonadotrophs. This action effectively blocks the canonical Gαq/11-PLC-IP3/DAG signaling pathway, leading to a suppression of intracellular calcium mobilization, PKC activation, and downstream MAPK signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of Cetrorelix and other GnRH antagonists. Further research into the potential non-canonical signaling pathways and the long-term effects of Cetrorelix on gonadotroph cell function will continue to enhance our understanding of this important therapeutic agent.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of estradiol patterns in clomiphene citrate/human menopausal gonadotropin/cetrorelix protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of cetrorelix, a GnRH-receptor antagonist, on gonadal axis in women with functional hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

In Vitro Binding Affinity of Cetrotide to Gonadotropin-Releasing Hormone (GnRH) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Cetrotide (cetrorelix acetate) to Gonadotropin-Releasing Hormone (GnRH) receptors. This compound is a potent GnRH antagonist utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges. Its therapeutic efficacy is rooted in its high-affinity, competitive binding to GnRH receptors in the anterior pituitary gland.

Core Concept: Competitive Antagonism

This compound functions as a competitive antagonist at the GnRH receptor. This means that it binds to the same site on the receptor as the endogenous ligand, GnRH, but does not activate the receptor. By occupying the binding site, this compound prevents GnRH from initiating the signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and reversible suppression of gonadotropin release is a key feature of its mechanism of action.

Binding Affinity Data

| Compound | Receptor | Binding Affinity | Notes |

| This compound (Cetrorelix) | GnRH Receptor | High | A potent competitive antagonist. |

| (~20x higher than native GnRH) |

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

The following protocol outlines a standard methodology for determining the in vitro binding affinity of a compound like this compound to the GnRH receptor using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Cell Membranes: A source of GnRH receptors, typically from cell lines engineered to express high levels of the human GnRH receptor (e.g., HEK293 or CHO cells) or from pituitary tissue.

-

Radioligand: A radioactively labeled high-affinity GnRH receptor ligand (e.g., ¹²⁵I-labeled triptorelin or a labeled GnRH agonist).

-

Unlabeled Competitor: this compound (cetrorelix acetate) at a range of concentrations.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing GnRH receptors in cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of an unlabeled GnRH agonist (to saturate all specific binding sites).

-

Competitive Binding: Radioligand and varying concentrations of this compound.

-

-

Add the prepared cell membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GnRH Receptor Signaling Pathway and Mechanism of this compound Action

Upon binding of GnRH, the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. This compound, by competitively blocking the GnRH receptor, prevents the initiation of this entire cascade.

The Impact of Cetrotide® (Cetrorelix Acetate) on Gonadotropin Secretion Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrotide® (cetrorelix acetate) is a potent gonadotropin-releasing hormone (GnRH) antagonist used extensively in reproductive medicine to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its kinetics of LH and follicle-stimulating hormone (FSH) secretion. It details the molecular mechanism of action, downstream signaling pathways, quantitative effects on gonadotropin levels, and standardized experimental protocols for its evaluation.

Introduction

The precise regulation of gonadotropin secretion by the pituitary gland is fundamental to successful follicular development and ovulation.[3] In assisted reproductive technology (ART), preventing a premature surge of LH is critical for optimizing oocyte retrieval.[3][4] this compound, a synthetic decapeptide, acts as a competitive antagonist of the GnRH receptor, providing immediate and reversible suppression of LH and FSH secretion.[1][3][5] Unlike GnRH agonists that induce an initial "flare-up" of gonadotropins, this compound offers direct and rapid inhibition, making it a cornerstone of modern ART protocols.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its effect by competitively blocking GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[3][6][7] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade responsible for LH and FSH synthesis and release.[3]

The binding of GnRH to its G-protein coupled receptor typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH. By competitively inhibiting the GnRH receptor, this compound effectively halts this signaling pathway.

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Data on LH and FSH Suppression

The administration of this compound leads to a rapid, dose-dependent, and reversible suppression of both LH and FSH.[1][8] The onset of suppression is almost immediate, with significant reductions in gonadotropin levels observed within hours of administration.[6][7]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Bioavailability (subcutaneous) | ~85% | [6][7] |

| Time to Maximum Concentration | 1-2 hours | [9] |

| Terminal Half-life (single 0.25 mg dose) | ~12 hours | |

| Terminal Half-life (multiple doses) | ~30 hours | [9] |

| Pharmacodynamics | ||

| Onset of LH Suppression (0.25 mg) | Within 2 hours | [6] |

| Onset of LH Suppression (3 mg) | Within 1 hour | [6] |

| Duration of LH Suppression (0.25 mg daily) | Maintained for 24 hours | [6][10] |

| Duration of LH Suppression (single 3 mg dose) | ≥ 4 days | [6][10] |

| IC50 for LH Suppression | 3.6 ng/mL | [11] |

| IC50 for FSH Suppression | 7.25 ng/mL | [11] |

Table 2: Effect of Single this compound Doses on LH Surge and Ovulation in Healthy Premenopausal Women

| Dose | Mean Shift in LH Surge (days) | Median Postponement of Ovulation (days) | Reference |

| 1 mg | 4.1 | 4.5 | [8][11] |

| 3 mg | 7.5 | 7.0 | [8][11] |

| 5 mg | 9.3 | 10.0 | [8][11] |

Table 3: Gonadotropin Suppression with Daily this compound Injections in Normal Men

| Dose | Effect on LH | Effect on FSH | Reference |

| 2 mg/day | Significant suppression with some fluctuations | Less pronounced suppression | [12] |

| 5 mg/day | Significant suppression with some fluctuations | Less pronounced suppression | [12] |

| 10 mg/day | Consistent and significant suppression | Significant suppression to subnormal values | [12] |

Experimental Protocols

The evaluation of this compound's effects on gonadotropin secretion involves a combination of in vitro and in vivo studies.

In Vitro GnRH Receptor Binding and Inhibition Assay

Objective: To determine the binding affinity and inhibitory concentration of this compound at the GnRH receptor.

Methodology:

-

Cell Culture: Pituitary gonadotrope cell lines (e.g., LβT2 cells) that endogenously express the GnRH receptor are cultured in appropriate media.[1]

-

Receptor Binding Assay: Competitive binding assays are performed using a radiolabeled GnRH analog and varying concentrations of this compound to determine the dissociation constant (Kd).[1]

-

Functional Inhibition Assay: Cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. LH and FSH levels in the culture supernatant are quantified using immunoassays (e.g., ELISA) to determine the IC50.

Below is a diagram illustrating the in vitro experimental workflow.

In Vivo Pharmacodynamic Study in Healthy Volunteers

Objective: To assess the dose-dependent effect of this compound on LH and FSH secretion kinetics in humans.

Methodology:

-

Subject Recruitment: Healthy, premenopausal female volunteers are recruited for the study.[8]

-

Study Design: A randomized, placebo-controlled, dose-escalation study is conducted.[8] Subjects are administered a single subcutaneous injection of this compound (e.g., 1 mg, 3 mg, 5 mg) or placebo on a specific day of their menstrual cycle (e.g., day 8).[8][11]

-

Blood Sampling: Frequent blood samples are collected at baseline and at various time points post-injection to measure plasma concentrations of this compound, LH, FSH, and estradiol.[8]

-

Hormone Analysis: Serum hormone levels are determined using validated immunoassays (e.g., electrochemiluminescence immunoassay).[8]

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and pharmacodynamic parameters (e.g., degree and duration of LH/FSH suppression, delay in LH surge) are calculated and compared across dose groups.[8][11]

Below is a diagram illustrating the in vivo experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. Suppression of the endogenous luteinizing hormone surge by the gonadotrophin-releasing hormone antagonist Cetrorelix during ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cetrorelix Monograph for Professionals - Drugs.com [drugs.com]

- 7. pharmaline.co.il [pharmaline.co.il]

- 8. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hcp.merckgroup.com [hcp.merckgroup.com]

- 11. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Horizon of Cetrorelix: A Technical Guide to its Role in Non-Reproductive System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cetrorelix, a synthetic decapeptide, is well-established as a potent gonadotropin-releasing hormone (GnRH) antagonist in reproductive medicine.[1][2] Its primary clinical application involves the prevention of premature luteinizing hormone (LH) surges during controlled ovarian stimulation for assisted reproductive technologies.[1][3] However, a growing body of evidence reveals that the therapeutic utility of cetrorelix extends far beyond the reproductive system. The expression of GnRH receptors in various non-reproductive tissues, including tumors and immune cells, has opened new avenues for research and drug development. This technical guide provides an in-depth exploration of cetrorelix's mechanism of action and its emerging applications in oncology, autoimmune diseases, and benign proliferative disorders, offering a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

Cetrorelix exerts its effects through two primary mechanisms: systemic hormonal suppression via the hypothalamic-pituitary-gonadal (HPG) axis and direct action on peripheral cells expressing GnRH receptors.

Systemic Hormonal Suppression

The canonical mechanism of cetrorelix involves its function as a competitive antagonist at the GnRH receptors on the pituitary gland.[2][4] By binding to these receptors without activating them, cetrorelix prevents endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and follicle-stimulating hormone (FSH).[2][3] This results in a rapid, dose-dependent, and reversible suppression of gonadotropins, thereby reducing the production of gonadal sex steroids like testosterone and estrogen.[5][6] Unlike GnRH agonists, which cause an initial stimulatory "flare-up" of hormones, antagonists like cetrorelix induce immediate inhibition, a significant advantage in hormone-sensitive conditions.[5][7]

Direct Cellular Effects

Research has demonstrated the presence of GnRH receptors on the cell membranes of various non-pituitary tissues, including cancer cells from the ovary, prostate, and breast, as well as on immune cells.[4][8][9] This finding suggests that cetrorelix can exert direct effects on these tissues, independent of its influence on the HPG axis. These direct actions can include inhibition of cell proliferation and induction of apoptosis.[9][10]

Applications in Oncology Research

Cetrorelix has shown significant potential in the treatment of hormone-sensitive cancers and other malignancies that express GnRH receptors.

Ovarian Cancer

Approximately 80% of primary ovarian cancers express GnRH receptors, making them a viable target for GnRH antagonists.[8] Studies have shown that cetrorelix has direct anticancer activity in both in vitro and in vivo ovarian cancer models.[8][9]

Signaling Pathway: In epithelial ovarian cancer (EOC), cetrorelix has been shown to induce apoptosis by modulating the PI3K/AKT/FOXO1 signaling pathway.[10] Cetrorelix treatment suppresses the activation of PI3K/AKT signaling, which allows the transcription factor FOXO1 to translocate to the nucleus.[10] In the nucleus, FOXO1 upregulates the expression of pro-apoptotic genes, including members of the TNF receptor superfamily, ultimately leading to programmed cell death.[10]

Quantitative Data Summary: Cetrorelix in Ovarian Cancer

| Parameter | Cell Line(s) | Concentration/Dose | Effect | Reference |

|---|---|---|---|---|

| Cell Proliferation | HTOA | 10⁻⁹ to 10⁻⁵ M | Dose-dependent inhibition of DNA synthesis | [9] |

| Apoptosis Rate | SKOV3-ip, SKOV3, A2780 | 100 µM | Significant increase in total apoptosis | [10] |

| Tumor Growth (in vivo) | SKOV3 Xenograft | 100 µ g/day (s.c.) | Markedly increased apoptotic cells in xenograft tissue |[10] |

Experimental Protocols:

-

In Vitro Apoptosis Assay: Epithelial ovarian cancer cells (e.g., SKOV3, A2780) are cultured to 60-70% confluency and serum-starved for 18 hours. Cells are then treated with cetrorelix at logarithmic concentrations (1 nM to 1 mM) for 48-72 hours. Apoptosis is quantified using flow cytometry after Annexin V and propidium iodide staining.[10]

-

In Vivo Xenograft Model: Female BALB/c nude mice (5 weeks old) are subcutaneously injected with 1x10⁷ SKOV3 cells. After tumors are established (e.g., 7 days), mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of cetrorelix (e.g., 100 µg in 0.2 mL vehicle). The control group receives the vehicle alone. Tumor growth is monitored, and after a set period (e.g., 19 days), tumors are harvested for analysis, such as TUNEL staining for apoptosis.[10]

Prostate Cancer and Benign Prostatic Hyperplasia (BPH)

Cetrorelix is effective in conditions requiring androgen deprivation, such as prostate cancer and BPH.[11][12] Its primary advantage over LHRH agonists is the immediate reduction in testosterone without the initial surge, which can be critical in patients with advanced disease, preventing clinical flare-ups.[7][13][14] In BPH, cetrorelix treatment leads to a reduction in prostate volume and significant, long-lasting improvement in urinary symptoms.[11][15]

Quantitative Data Summary: Cetrorelix in BPH Clinical Trials

| Parameter | Patient Population | Dosing Regimen | Result | Reference |

|---|---|---|---|---|

| International Prostate Symptom Score (IPSS) | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 52.9% mean decline from baseline | [11][16] |

| Quality of Life (QoL) Score | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 46% mean improvement | [11] |

| Prostatic Volume | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 27% mean reduction | [11] |

| Peak Urinary Flow Rate (Qmax) | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 2.86 mL/s mean increase | [11] |

| IPSS Change from Baseline | Symptomatic BPH | 5-10 mg weekly or bi-weekly for 4 weeks | -5.4 to -5.9 point peak improvement vs. -2.8 for placebo |[17] |

Experimental Protocol (BPH Clinical Trial Design): A multicenter, randomized, placebo-controlled clinical trial design is often used.[15] Patients with moderate to severe symptomatic BPH (e.g., IPSS ≥ 13) are enrolled. Following a placebo run-in period, patients are randomized to receive either placebo or one of several cetrorelix dosing regimens (e.g., 5mg weekly for 4 weeks; 10mg bi-weekly for 2 doses; 10mg weekly for 4 weeks) via subcutaneous injection.[17] Efficacy is evaluated based on primary endpoints like the change in IPSS and secondary endpoints including QoL score, prostate volume (measured by ultrasound), and peak urinary flow rate over a follow-up period of up to 20 weeks.[17]

Applications in Inflammatory and Autoimmune Disease Research

Emerging evidence suggests that GnRH plays a role in modulating immune responses, positioning GnRH antagonists as potential anti-inflammatory agents.

Rheumatoid Arthritis (RA)

Proof-of-concept studies in patients with active, long-standing RA have demonstrated that short-term treatment with cetrorelix can have rapid anti-inflammatory effects.[18][19] The treatment leads to a significant reduction in key pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), and improves clinical signs and symptoms of the disease.[20][21]

Quantitative Data Summary: Cetrorelix in Rheumatoid Arthritis

| Parameter | Patient Population | Dosing Regimen | Result | Reference |

|---|---|---|---|---|

| TNF-α Level | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | Significant decrease by day 5 vs. placebo (p=0.023) | [18][21] |

| ACR20 Response | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | 40% in cetrorelix group vs. 18% in placebo group by day 5 (p=0.015) | [18][21] |

| DAS28-CRP < 2.6 (Remission) | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | 13% in cetrorelix group vs. 0% in placebo group by day 5 (p=0.009) | [18][21] |

| DAS28-CRP Change | Active RA (high gonadotropins) | 5mg (d1-2), 3mg (d3-5) s.c. | -1.0 in cetrorelix group vs. +0.4 in placebo group by day 5 (p=0.010) | [20] |

| IL-1β Level | Active RA (high gonadotropins) | 5mg (d1-2), 3mg (d3-5) s.c. | Significant reduction by day 15 vs. placebo (p=0.034) |[20] |

Experimental Protocol (RA Clinical Trial Design): A proof-of-concept, randomized, double-blind, placebo-controlled study is an appropriate design.[18][19] Patients with active, long-standing RA (e.g., fulfilling ACR criteria) are randomized (1:1) to receive either subcutaneous cetrorelix or a matching placebo. A typical short-term, high-dose regimen is 5 mg/day for days 1-2 followed by 3 mg/day for days 3-5.[18] The primary endpoint could be the change in the Disease Activity Score (DAS28-CRP) by day 5. Secondary endpoints include changes in serum TNF-α levels, ACR20/50/70 response rates, and other inflammatory markers, with follow-up assessments on days 10 and 15 to observe the duration of effect.[18]

Emerging Areas of Research

Preclinical studies have suggested that cetrorelix may also have effects on the central nervous system (CNS). In mouse models, intracerebroventricular administration of cetrorelix has demonstrated anxiolytic and antidepressant actions.[22] Furthermore, it was shown to block the impairment of memory consolidation caused by beta-amyloid (25-35), suggesting a potential, though highly preliminary, therapeutic role in conditions like Alzheimer's disease that warrants further investigation.[22]

Conclusion

Cetrorelix is a multifaceted molecule with significant therapeutic potential beyond its established role in reproductive medicine. Its ability to act both systemically by suppressing the HPG axis and directly on peripheral GnRH receptors makes it a compelling candidate for drug development in oncology and autoimmune diseases. The rapid, flare-free hormonal suppression is a key advantage in managing hormone-dependent cancers like prostate and ovarian cancer. Furthermore, its novel anti-inflammatory properties, highlighted by the significant reduction of TNF-α in rheumatoid arthritis, open up exciting possibilities for treating a range of immune-mediated disorders. Future research should focus on elucidating the precise intracellular signaling pathways of direct GnRH receptor antagonism in non-pituitary tissues and conducting larger-scale clinical trials to establish long-term efficacy and safety in these new indications.

References

- 1. Cetrorelix - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phase II study of cetrorelix, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]

- 11. Efficacy and safety of luteinizing hormone-releasing hormone antagonist cetrorelix in the treatment of symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of LHRH antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteinizing hormone-releasing hormone antagonist cetrorelix as primary single therapy in patients with advanced prostatic cancer and paraplegia due to metastatic invasion of spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. The Role of Gonadotropin-Releasing Hormone Antagonists for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Placebo-controlled dose-ranging phase 2 study of subcutaneously administered LHRH antagonist cetrorelix in patients with symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Short-term treatment with a gonadotropin-releasing hormone antagonist, cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cetrorelix, a Gonadotropin-Releasing Hormone Antagonist, Demonstrates Efficacy and Significantly Reduces Proinflammatory Cytokines in Patients with Active Longstanding Rheumatoid Arthritis with High Gonadotropin Levels: A Proof-of-Concept, Double-Blind, Randomized Trial - ACR Meeting Abstracts [acrabstracts.org]

- 21. Cetrorelix, a Gonadotropin-Releasing Hormone Antagonist, Significantly Reduces Tumour-Necrosis-Factor-Alpha and Demonstrates Efficacy in Patients with Active Rheumatoid Arthritis: A Proof-of-Concept, Double-Blind, Randomised Trial - ACR Meeting Abstracts [acrabstracts.org]

- 22. Effects of the LHRH antagonist Cetrorelix on the brain function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Cetrotide® (Cetrorelix Acetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrotide® (cetrorelix acetate) is a potent and specific gonadotropin-releasing hormone (GnRH) antagonist. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of cetrorelix. The document summarizes key findings from a range of in vitro and in vivo studies, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and extensive safety evaluation in relevant animal models. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for pivotal preclinical studies are described, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.

Introduction

Cetrorelix is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] By competitively blocking GnRH receptors in the pituitary gland, cetrorelix provides immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action avoids the initial "flare-up" effect seen with GnRH agonists, making it a valuable agent in controlled ovarian stimulation protocols to prevent premature LH surges and subsequent ovulation.[2] The preclinical development of cetrorelix involved a comprehensive series of pharmacological and toxicological studies to establish its efficacy and safety profile prior to clinical use.

Preclinical Pharmacology

Mechanism of Action

Cetrorelix functions as a competitive antagonist at the GnRH receptor (GnRHR) on pituitary gonadotrophs.[1][2] This binding action directly blocks the endogenous GnRH from stimulating the synthesis and release of LH and FSH.[1] The suppression of gonadotropins is rapid, reversible, and dose-dependent.[1][2]

References

Methodological & Application

Application Notes and Protocols for Cetrotide® (Cetrorelix Acetate) in Murine Ovarian Stimulation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrotide® (cetrorelix acetate) is a potent gonadotropin-releasing hormone (GnRH) antagonist that effectively suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This action prevents premature LH surges and subsequent spontaneous ovulation, a critical component of controlled ovarian stimulation protocols. While widely used in human assisted reproductive technologies, this compound® is also a valuable tool in murine models for research and drug development. These application notes provide detailed protocols for the use of this compound® in murine ovarian stimulation, with a particular focus on improving superovulation outcomes, especially in aged mice.

Mechanism of Action

This compound® functions as a competitive antagonist to GnRH at its receptors on the pituitary gonadotroph cells. By binding to these receptors, it blocks the downstream signaling cascade that would typically lead to the synthesis and release of LH and FSH. The suppression of a premature LH surge is crucial for preventing the spontaneous ovulation of immature oocytes, thereby allowing for the development of a synchronized cohort of mature oocytes for experimental purposes.[1]

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from studies investigating the effects of this compound® on superovulation in murine models, particularly in aged mice where ovarian response is often diminished.[2][3][4]

Materials

-

This compound® (cetrorelix acetate)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile Phosphate-Buffered Saline (PBS) or sterile 0.9% saline

-

Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections

Animal Models

-

Female mice of the desired strain and age (e.g., C57BL/6J). The cited studies utilized 12-month-old female mice to investigate age-related decline in fertility.[2][3][4]

-

Male mice of proven fertility for mating studies.

This compound® Preparation

Reconstitute this compound® according to the manufacturer's instructions. Dilute to a final concentration that allows for the administration of the desired dose (e.g., 5 µg/kg body weight) in a suitable injection volume (e.g., 100 µL).

Superovulation Protocol for Aged Mice

This protocol outlines two potential administration schedules for this compound® prior to superovulation induction in aged mice.

Schedule A (7-Day Protocol):

-

Administer 5 µg/kg of this compound® IP once daily for 7 consecutive days.[2][3][4]

-

24 hours after the final this compound® injection, administer 5 IU of PMSG via IP injection.[2][3]

-

48 hours after the PMSG injection, administer 5 IU of hCG via IP injection.[2][3]

Schedule B (3-Dose Protocol):

-

Administer 5 µg/kg of this compound® IP once every 3 days for a total of 3 doses.[1][2][3][4]

-

24 hours after the final this compound® injection, administer 5 IU of PMSG via IP injection.[1][2][3]

-

48 hours after the PMSG injection, administer 5 IU of hCG via IP injection.[1][2][3]

Oocyte Retrieval and In Vitro Fertilization (IVF)

-

Approximately 16 hours after the hCG injection, euthanize the female mice.[1][3]

-